2-Fluoro-3,3-dimethylcyclohexan-1-one
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Overview
Description
2-Fluoro-3,3-dimethylcyclohexan-1-one is a fluorinated cyclohexanone derivative This compound is characterized by the presence of a fluorine atom at the second position and two methyl groups at the third position on the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3,3-dimethylcyclohexan-1-one can be achieved through several methods. One common approach involves the fluorination of 3,3-dimethylcyclohexanone using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, often in the presence of a solvent like acetonitrile, and at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can help in scaling up the production while maintaining safety and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 2-Fluoro-3,3-dimethylcyclohexanone.
Reduction: 2-Fluoro-3,3-dimethylcyclohexanol.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-3,3-dimethylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition studies.
Medicine: Investigated for its potential use in drug development, especially in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Fluoro-3,3-dimethylcyclohexan-1-one exerts its effects often involves interactions with specific molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.
Comparison with Similar Compounds
- 2-Fluorocyclohexanone
- 3,3-Dimethylcyclohexanone
- 2-Chloro-3,3-dimethylcyclohexan-1-one
Comparison: 2-Fluoro-3,3-dimethylcyclohexan-1-one is unique due to the presence of both fluorine and two methyl groups, which can significantly alter its chemical and physical properties compared to its analogs. The fluorine atom enhances the compound’s stability and lipophilicity, while the methyl groups can influence its steric and electronic properties.
Properties
CAS No. |
106325-37-5 |
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Molecular Formula |
C8H13FO |
Molecular Weight |
144.19 g/mol |
IUPAC Name |
2-fluoro-3,3-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C8H13FO/c1-8(2)5-3-4-6(10)7(8)9/h7H,3-5H2,1-2H3 |
InChI Key |
JVOKPZFHOSMTMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(=O)C1F)C |
Origin of Product |
United States |
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